molecular formula C16H17NO5 B2456809 Diethyl (8-hydroxyquinolin-2-yl)malonate CAS No. 36018-63-0

Diethyl (8-hydroxyquinolin-2-yl)malonate

Cat. No.: B2456809
CAS No.: 36018-63-0
M. Wt: 303.314
InChI Key: SPCVJOAWSRWHGS-UHFFFAOYSA-N
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Description

Diethyl (8-hydroxyquinolin-2-yl)malonate is an organic compound with the molecular formula C16H17NO5 It is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities

Chemical Reactions Analysis

Types of Reactions

Diethyl (8-hydroxyquinolin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (8-hydroxyquinolin-2-yl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (8-hydroxyquinolin-2-yl)malonate involves its ability to chelate metal ions due to the presence of the hydroxyl and quinoline groups. This chelation can disrupt metal-dependent biological processes, leading to various biological effects. The compound can also interact with cellular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (8-hydroxyquinolin-2-yl)malonate is unique due to its combination of the 8-hydroxyquinoline moiety and the malonate ester groups. This structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its individual components .

Properties

IUPAC Name

diethyl 2-(8-hydroxyquinolin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-3-21-15(19)13(16(20)22-4-2)11-9-8-10-6-5-7-12(18)14(10)17-11/h5-9,13,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCVJOAWSRWHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC2=C(C=CC=C2O)C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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